molecular formula C19H14BrF3N2S B2597742 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226439-68-4

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2597742
CAS No.: 1226439-68-4
M. Wt: 439.29
InChI Key: ICGFXNPYEBNVNJ-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization to form the imidazole ring. The allylthio group can be introduced via nucleophilic substitution reactions, while the bromophenyl and trifluoromethylphenyl groups are incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor technology can be employed to achieve efficient and sustainable synthesis, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted trifluoromethyl derivatives .

Scientific Research Applications

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3-(4-(4-(diphenylamino)styryl)phenyl)fumaronitrile
  • Trifluoromethyl phenyl sulfone
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

Compared to similar compounds, 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylthio group, in particular, provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

5-(4-bromophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2S/c1-2-10-26-18-24-12-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(11-16)19(21,22)23/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGFXNPYEBNVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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